呋喃糖醛酸,γ-内酯,D-

描述

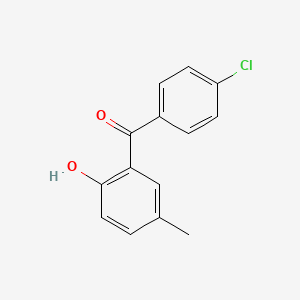

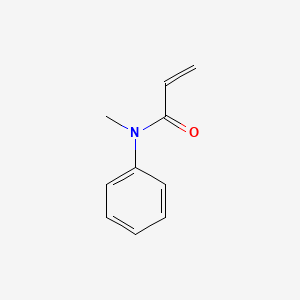

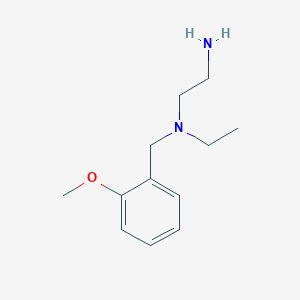

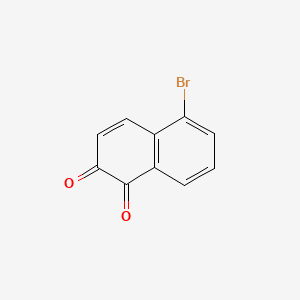

D-Glucofuranuronic acid, gamma-lactone, also known as D-Glucofurano-6,3-lactone , is a biomedical product utilized for studying metabolic pathways and drug metabolism . This compound, labeled with 13C2 isotopes, aids in tracing metabolic processes in drug discovery and evaluating drug efficacy . It is further used in research related to chronic diseases such as diabetes and inflammatory disorders .

Synthesis Analysis

Aldonolactones, a group of compounds that includes D-Glucofuranuronic acid, gamma-lactone, are typically synthesized by selective anomeric oxidation of unprotected aldoses with bromine . The thermodynamically more stable five-membered lactone (γ-lactone) usually predominates over the six-membered form . Another method for the preparation of sugar lactones is the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .Molecular Structure Analysis

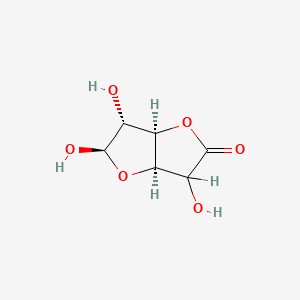

The molecular formula of D-Glucofuranuronic acid, gamma-lactone is C6H8O6 . The compound can exist in a monocyclic aldehyde form or in a bicyclic hemiacetal form .Chemical Reactions Analysis

Carbohydrate lactones, including D-Glucofuranuronic acid, gamma-lactone, have found broad applications as building blocks for the synthesis of important bioactive compounds and natural products . They constitute a valuable family of synthons for diverse types of transformations .Physical and Chemical Properties Analysis

D-Glucofuranuronic acid, gamma-lactone is a white solid odorless compound, soluble in hot and cold water . Its melting point ranges from 176 to 178 °C .科学研究应用

合成和表征

- 三甲基甲硅烷基醚:已经合成和表征了 D-呋喃糖的异丙基衍生物、D-呋喃糖醛酸及其内酯的三甲基甲硅烷基醚。这包括报告它们的 /sup 1/H、/sup 13/C 和 /sup 29/Si 光谱以及质谱分析,重点关注分子中异丙基基团引起的碎片特征 (Voitenko 等人,1987)。

衍生物和反应

- D-葡萄糖醛酸衍生物:研究探索了从 D-呋喃糖醛酸-6→3-内酯合成 D-葡萄糖醛酸衍生物,包括通过与溴化锂和其他试剂反应制备各种化合物 (Irimajiri 等人,1970)。

- 与碱性过氧化氢的反应:对甲基 α-D-吡喃葡萄糖苷与碱性过氧化氢反应的研究导致了 D-糖苷醛酸的形成和转化为 γ 内酯,显示了从吡喃环向呋喃环的转变 (Salam 和 Isbell,1982)。

生化应用

- 衰老标志蛋白 30 (SMP30):SMP30 最初被认为是一种随着年龄增长而减少的蛋白质,已被发现作为 L-抗坏血酸生物合成中的葡萄糖酸内酯酶。研究表明其在这个过程中的关键作用,SMP30 敲除小鼠在缺乏维生素 C 时表现出坏血病症状 (Kondo 等人,2006)。

与金属离子的相互作用

- 碳水化合物-银配合物:已经对 β-D-葡萄糖醛-γ-内酯与各种银化合物相互作用的研究进行了研究。这包括合成和表征类似 Ag(D-葡糖醛)NO3· H2O 的化合物,以及研究金属离子结合对糖水解的影响 (Tajmir-Riahi,1987)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(2R,3R,3aR,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H/t1-,2?,3-,4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLCQHRZUSEXNB-UAPNVWQMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C2C(C(C(=O)O2)O)OC1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H]2[C@@H](C(C(=O)O2)O)O[C@H]1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018940 | |

| Record name | Glucurolactone [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63-29-6 | |

| Record name | Glucurolactone [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,4'-Bipyridin]-6(1H)-one](/img/structure/B3055011.png)

![Spiro[4.5]decan-7-one](/img/structure/B3055024.png)